3,6-dichloro-triazolo[4,3-b]pyridazine CAS number
3,6-dichloro-triazolo[4,3-b]pyridazine CAS number
An In-depth Technical Guide to 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine
Introduction
3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole and pyridazine ring system.[1] Its unique structure, characterized by two reactive chlorine substituents, makes it a valuable building block in medicinal chemistry and materials science.[1] This versatile scaffold has been extensively utilized in the development of novel therapeutic agents, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and kinase inhibitory properties.[1][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.
Physicochemical and Computational Data
The fundamental properties of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine are summarized in the table below. This data is crucial for its identification, handling, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 33050-38-3 | [1][2][3][6][7] |
| Molecular Formula | C₅H₂Cl₂N₄ | [1][2][3][6] |
| Molecular Weight | 189.00 g/mol | [1][2][3] |
| IUPAC Name | 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine | [1] |
| Canonical SMILES | C1=CC(=NN2C1=NN=C2Cl)Cl | [1] |
| InChI | InChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H | [1] |
| InChI Key | YHVQNULRPMZYEO-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 43.08 Ų | [2] |
| logP | 1.4311 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Experimental Protocols
The synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is of significant interest due to its role as a key intermediate.[8] The primary synthetic route involves the reaction of 3,6-dichloropyridazine with hydrazine, followed by cyclization.[1]
General Synthesis Workflow
The formation of the triazolopyridazine core generally proceeds through the reaction of a substituted pyridazine with a hydrazine source, leading to a key intermediate which then undergoes cyclization.
Caption: General synthesis workflow for triazolopyridazines.
Experimental Protocol: Synthesis from 3,6-Dichloropyridazine
A common laboratory-scale synthesis involves the following steps, adapted from various reported methods.[4] Note: This is a generalized protocol and should be adapted with appropriate safety precautions.
-
Step 1: Formation of 6-chloro-3-hydrazinopyridazine: 3,6-dichloropyridazine is reacted with hydrazine hydrate in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.
-
Step 2: Condensation: The resulting 6-chloro-3-hydrazinopyridazine is then condensed with an appropriate aldehyde.[4]
-
Step 3: Oxidative Cyclization: The hydrazone intermediate from Step 2 undergoes oxidative cyclization to form the triazole ring. Reagents like ferric chloride or iodobenzene diacetate can be used for this step.[4][9]
Recent research has focused on optimizing these methods, for instance, using microwave-assisted synthesis to significantly reduce reaction times from days to minutes.[8]
Chemical Reactivity
The chemical reactivity of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is dominated by the two chlorine atoms, which are susceptible to nucleophilic substitution. This allows for the introduction of various functional groups at the 3 and 6 positions, enabling the creation of a diverse library of derivatives.
Caption: Key reaction pathways for the title compound.
The molecule can also participate as an electron-deficient diene in inverse electron demand Diels-Alder reactions, facilitating the synthesis of more complex molecular architectures.[1]
Biological Activity and Therapeutic Potential
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, and the 3,6-dichloro derivative serves as a crucial starting point for compounds with significant biological effects.
Anticancer Activity
Derivatives of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine have demonstrated potent antiproliferative activity against various cancer cell lines, including gastric adenocarcinoma and fibrosarcoma.[1][10]
-
Antitubulin Agents: By modifying the core structure, researchers have developed potent antitubulin agents that bind to the colchicine site of tubulin, disrupting microtubule dynamics and arresting cells in the G2/M phase of the cell cycle.[1][10] One such derivative, 4q , showed highly active antiproliferative activity against SGC-7901, A549, and HT-1080 cell lines with IC₅₀ values of 0.014, 0.008, and 0.012 μM, respectively.[10]
-
Kinase Inhibition: The scaffold has been used to design inhibitors for several kinases implicated in cancer progression.
-
c-Met/Pim-1 Inhibitors: Novel derivatives have been synthesized as dual inhibitors of c-Met and Pim-1 kinases.[9] Compound 4g from one study showed potent inhibition with IC₅₀ values of 0.163 μM for c-Met and 0.283 μM for Pim-1.[9]
-
PIM Kinase Family: Other derivatives have been developed as selective pan-PIM or PIM-1/PIM-3 inhibitors.[5][11]
-
BRD4 Bromodomain Inhibitors: The triazolopyridazine core is a promising scaffold for developing inhibitors of BRD4, a key epigenetic reader.[12]
-
Other Therapeutic Areas
-
Anticonvulsant Activity: Early studies explored the potential of this chemical class as anticonvulsant agents.[1][4]
-
Anti-Cryptosporidium Activity: The related compound SLU-2633, which contains the triazolopyridazine head group, is a potent agent against Cryptosporidium parvum (EC₅₀ = 0.17 μM).[13] This has spurred research into derivatives to improve potency and reduce off-target effects like hERG channel inhibition.[13]
-
Antimicrobial and Herbicidal Activity: The broader class of triazolopyridazines has been investigated for antimicrobial and herbicidal properties.[4]
Mechanism of Action Visualization
The diverse biological activities often stem from the ability of these compounds to interact with key biological macromolecules, leading to the inhibition of cellular processes critical for cancer cell survival and proliferation.
Caption: Simplified mechanism of action for anticancer derivatives.
Summary of Biological Activity
The following table presents a selection of quantitative data for potent derivatives based on the 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazine scaffold.
| Compound/Derivative | Target(s) | Activity (IC₅₀ / EC₅₀) | Cell Line(s) | Reference |
| Derivative 4q | Tubulin Polymerization | 0.008 µM | A549 (Lung) | [10] |
| 0.012 µM | HT-1080 (Fibrosarcoma) | [10] | ||
| 0.014 µM | SGC-7901 (Gastric) | [10] | ||
| Derivative 4g | c-Met / Pim-1 | 0.163 µM / 0.283 µM | N/A (Enzymatic) | [9] |
| SLU-2633 Analog | Cryptosporidium parvum | 0.17 µM | N/A (In vitro) | [13] |
Conclusion
3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is a highly valuable and versatile heterocyclic intermediate. Its straightforward synthesis and the reactivity of its chlorine substituents provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent anticancer agents, particularly as tubulin and kinase inhibitors, underscores its importance in modern drug discovery. Future research will likely continue to explore this scaffold for new therapeutic applications, focusing on optimizing potency, selectivity, and pharmacokinetic properties for clinical development.
References
- 1. Buy 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine | 33050-38-3 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine, CasNo.33050-38-3 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 8. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
- 9. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
